molecular formula C12H20O5 B13681090 Diethyl 4-Oxooctanedioate

Diethyl 4-Oxooctanedioate

Cat. No.: B13681090
M. Wt: 244.28 g/mol
InChI Key: RKVHDMUAYAAHLF-UHFFFAOYSA-N
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Properties

Molecular Formula

C12H20O5

Molecular Weight

244.28 g/mol

IUPAC Name

diethyl 4-oxooctanedioate

InChI

InChI=1S/C12H20O5/c1-3-16-11(14)7-5-6-10(13)8-9-12(15)17-4-2/h3-9H2,1-2H3

InChI Key

RKVHDMUAYAAHLF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC(=O)CCC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 4-Oxooctanedioate can be synthesized through the Michael addition reaction. This involves the reaction of ethyl acrylate with heptanoate in the presence of a catalyst such as potassium fluoride. The reaction typically yields diethyl 5-acetyl-4-oxooctanedioate with high efficiency .

Industrial Production Methods

In industrial settings, the production of this compound often involves the alkylation of enolate ions. This process includes the treatment of diethyl malonate with an alkyl halide in the presence of a base like sodium ethoxide. The reaction proceeds through an S_N2 mechanism, forming a new carbon-carbon bond .

Chemical Reactions Analysis

Michael Addition Reactions

Diethyl 4-oxooctanedioate participates in base-catalyzed Michael additions to form branched aliphatic esters. For example, potassium fluoride (KF)-mediated addition with ethyl acrylate yields diethyl 5-acetyl-4-oxooctanedioate (89% yield) under mild conditions .

Reaction ComponentDetails
CatalystKF (anhydrous)
ReagentsEthyl acrylate (3:4 molar ratio relative to substrate)
SolventNot specified (typically polar aprotic solvents like DMF or THF)
TemperatureRoom temperature
Yield89%
Key FeatureSelective formation without detectable side products

Intramolecular Cyclization Pathways

Under basic conditions, the compound undergoes cyclization to form cyclic ketones. For example, treatment with sodium hydride (NaH) induces intramolecular aldol condensation, yielding substituted cyclohexenones .

ConditionOutcome
BaseNaH or t-BuOK
SolventDMF or THF
Temperature0°C to room temperature
ProductEthyl 5-ethoxycarbonylvinyl-2-oxocyclohexanecarboxylate
Side ReactionCompeting decarboxylation observed at elevated temperatures

Enolate-Mediated Alkylation

The α-hydrogens of the β-keto group are susceptible to deprotonation, enabling alkylation. Using LDA (lithium diisopropylamide), the enolate reacts with alkyl halides to form C-alkylated derivatives .

FactorDetails
BaseLDA or NaH
ElectrophilePrimary alkyl halides (e.g., benzyl bromide)
SolventTHF at -78°C
StereoselectivityPredominantly syn-addition due to steric shielding of tert-butyl groups

Hydrolysis and Decarboxylation

Acidic or basic hydrolysis cleaves the ester groups, yielding 4-oxooctanedioic acid. Subsequent thermal decarboxylation generates cyclic ketones:

  • Step 1 : Hydrolysis with NaOH (2M) → 4-oxooctanedioic acid (quantitative) .

  • Step 2 : Heating at 150°C → Cyclopentenone derivatives via CO₂ elimination .

Scientific Research Applications

Diethyl 4-Oxooctanedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 4-Oxooctanedioate involves its interaction with various molecular targets. It can act as a nucleophile or electrophile in different reactions, facilitating the formation of new chemical bonds. The pathways involved often include nucleophilic addition or substitution, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 4-Oxooctanedioate is unique due to its specific structure, which allows for selective reactions and the formation of specific products. Its versatility in various chemical reactions makes it a valuable compound in both research and industrial applications .

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis routes for Diethyl 4-Oxooctanedioate, and how can purity be optimized?

  • Methodological Answer : this compound is typically synthesized via esterification or transesterification of 4-oxooctanedioic acid derivatives. Key steps include:

  • Reagent Selection : Use anhydrous ethanol and acid catalysts (e.g., sulfuric acid) for esterification under reflux .
  • Purification : Recrystallization from ethyl acetate or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .
  • Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust molar ratios of starting materials to minimize side products .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks during weighing or reactions .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
  • Storage : Keep in airtight containers away from heat or ignition sources (flash point ~150–160°C) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy :
  • NMR : 1^1H and 13^13C NMR to confirm ester groups and ketone positions (δ ~4.1–4.3 ppm for ethoxy protons) .
  • FTIR : Peaks at ~1740 cm1^{-1} (ester C=O) and 1710 cm1^{-1} (ketone C=O) .
  • Mass Spectrometry : ESI-MS for molecular ion confirmation (expected m/z ~244.2) .
  • Chromatography : HPLC with UV detection (λ = 210 nm) to assess purity .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated using computational modeling?

  • Methodological Answer :

  • Software Tools : Gaussian or ORCA for DFT calculations to map potential energy surfaces for nucleophilic acyl substitutions .
  • Key Parameters : Optimize transition states (e.g., tetrahedral intermediates in ester hydrolysis) using B3LYP/6-31G(d) basis sets .
  • Validation : Compare computed IR spectra with experimental data to confirm mechanistic pathways .

Q. What strategies resolve contradictions in reported reactivity data for this compound derivatives?

  • Methodological Answer :

  • Systematic Variability Analysis : Test variables (solvent polarity, temperature, catalyst loading) to identify outliers .
  • Meta-Analysis : Use scoping reviews to aggregate data from peer-reviewed studies, prioritizing experiments with rigorous controls .
  • Error Mitigation : Quantify uncertainties in spectroscopic measurements (e.g., ±0.1 ppm for NMR shifts) and report confidence intervals .

Q. How to design multi-step syntheses using this compound as a key intermediate?

  • Methodological Answer :

  • Retrosynthetic Planning : Target applications in β-keto ester chemistry (e.g., Claisen condensations or Michael additions) .
  • Stepwise Optimization :
  • Step 1 : Convert this compound to enolate using LDA or NaH .
  • Step 2 : React with electrophiles (e.g., alkyl halides) under inert atmosphere .
  • Scale-Up Considerations : Use flow chemistry for exothermic reactions to improve reproducibility .

Q. What methodologies assess the environmental impact of this compound in ecotoxicological studies?

  • Methodological Answer :

  • Fate and Transport Modeling : Use EPI Suite to predict biodegradation half-life and bioaccumulation potential .
  • Aquatic Toxicity Testing :
  • Daphnia magna Acute Toxicity : 48-hour LC50_{50} assays under OECD guidelines .
  • Algal Growth Inhibition : Measure EC50_{50} values for Chlorella vulgaris .
  • Data Reporting : Follow FAIR principles for open-access repositories (e.g., Chemotion) .

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